molecular formula C23H21N5O B2852058 N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396580-70-3

N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2852058
CAS No.: 1396580-70-3
M. Wt: 383.455
InChI Key: DCCFWIBAUFMJSJ-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a carboxamide group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,3-diphenylpropionitrile through Friedel-Crafts alkylation of cinnamonitrile and benzene. This intermediate is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine. The final step involves the reaction of 3,3-diphenylpropylamine with 2-phenyl-2H-tetrazole-5-carboxylic acid under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the avoidance of hazardous reagents and solvents, such as thionyl chloride and borohydride, can improve the safety and environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tetrazole ring and phenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and carboxamide group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the tetrazole ring and carboxamide group allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c29-23(22-25-27-28(26-22)20-14-8-3-9-15-20)24-17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCFWIBAUFMJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=NN(N=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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